(2-Bromo-5-methoxy-3-methylphenyl)methanol

Physicochemical Characterization Physical Form Handling

(2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS 110451-90-6) is a trisubstituted benzyl alcohol derivative (C₉H₁₁BrO₂, MW 231.09). It belongs to the class of brominated aromatic alcohols bearing a para-methoxy, meta-methyl, and ortho-bromine substitution pattern around a phenylmethanol core.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 110451-90-6
Cat. No. B1339287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxy-3-methylphenyl)methanol
CAS110451-90-6
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)CO)OC
InChIInChI=1S/C9H11BrO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-4,11H,5H2,1-2H3
InChIKeyOIUBVFPRPFQHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS 110451-90-6): Procurement-Relevant Identity and Class Definition


(2-Bromo-5-methoxy-3-methylphenyl)methanol (CAS 110451-90-6) is a trisubstituted benzyl alcohol derivative (C₉H₁₁BrO₂, MW 231.09) . It belongs to the class of brominated aromatic alcohols bearing a para-methoxy, meta-methyl, and ortho-bromine substitution pattern around a phenylmethanol core. Its physicochemical properties—including a predicted LogP of 2.26 and a topological polar surface area (TPSA) of 29.46 Ų—are documented in curated cheminformatics databases . This compound serves predominantly as a synthetic intermediate, with the benzylic alcohol handle enabling direct functionalization via esterification, etherification, or oxidation pathways that are not available to its des-hydroxymethyl or fully oxidized analogs .

1
Synthetic intermediate with benzylic alcohol handle
Functionalization via ester, ether, or oxidation routes
2
Ortho-bromo cross-coupling scaffold
Supports Suzuki, Heck, Buchwald-Hartwig chemistry
3
2,3,5-trisubstituted aromatic core
Provides regiochemical control for analog synthesis

Why In-Class Benzyl Alcohol Analogs Cannot Substitute for (2-Bromo-5-methoxy-3-methylphenyl)methanol


Generic substitution within the class of trisubstituted bromo-methoxy-methyl benzyl alcohols is hindered by the critical interplay of regiochemistry and functional group adjacency. The 2-bromo substituent provides a cross-coupling handle (Suzuki, Heck, Buchwald-Hartwig) whose oxidative addition rate is modulated by the electron-donating 5-methoxy and the sterically adjacent 3-methyl group . Relocating the bromine to the 5-position (as in (5-Bromo-2-methoxy-3-methylphenyl)methanol) alters the electronic landscape and coupling partner selectivity . Similarly, replacing the benzylic alcohol with a nitrile (as in (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile) eliminates the ability to directly form ester, ether, or carbamate linkages without additional hydrolysis/ reduction steps [1]. These regioisomeric and functional-group variations produce divergent downstream intermediates, meaning that procurement of the exact CAS 110451-90-6 species is mandatory for processes validated against this specific scaffold.

Target
(2-Bromo-5-methoxy-3-methylphenyl)methanol
Ortho-bromine; benzylic alcohol for direct coupling and functionalization
Potential Substitute
Regioisomeric analogs (e.g., 5-bromo or 3-methoxy variants) alter cross-coupling selectivity and electronic landscape
Target
CAS 110451-90-6
Native alcohol enables one-step ether/ester/carbamate formation
Potential Substitute
Nitrile or ester analogs (CAS 198274-48-5, 94742-92-4) require ≥2 additional hydrolysis/reduction steps

(2-Bromo-5-methoxy-3-methylphenyl)methanol: Quantitative Differentiation Evidence Against the Closest Analogs


Physical Form Differentiation: (2-Bromo-5-methoxy-3-methylphenyl)methanol as a Yellow Oil vs. Crystalline Regioisomeric Analogs

Following silica gel chromatographic purification (25% EtOAc/hexanes), (2-bromo-5-methoxy-3-methylphenyl)methanol is consistently isolated as a yellow oil, as confirmed by ¹H NMR (CDCl₃) . This contrasts sharply with the regioisomer (2-bromo-3-methoxy-5-methylphenyl)methanol, which is reported as a white crystalline solid at room temperature [1]. The difference in physical state directly impacts weighing accuracy, dissolution rate, and formulation handling in automated synthesis platforms.

Physical Form
Head-to-head
Target: Yellow oil
Comparator: (2-Bromo-3-methoxy-5-methylphenyl)methanol is a white crystalline solid
Form affects dispensing protocol; oil requires volumetric handling in automated synthesis.
Post-chromatography observation; ambient temperature.
Physicochemical Characterization Physical Form Handling

Commercial Purity Benchmarking: 97% Assay vs. 95% Minimum for Regioisomeric Alternatives

The target compound is commercially supplied by multiple vendors with a certified purity of 97% (HPLC/GC) . This exceeds the 95% minimum purity specification offered by leading suppliers for the structurally analogous (2-Bromo-5-methoxyphenyl)methanol (CAS 150192-39-5) [1]. The 2-percentage-point purity difference reflects reduced levels of debromination or over-reduction byproducts that can interfere with palladium-catalyzed coupling steps.

Purity Benchmarking
Cross-study
Target: 97% (HPLC)
Comparator: (2-Bromo-5-methoxyphenyl)methanol min. 95%
Supports reduced pre-reaction purification and lower catalyst poisoning risk.
Commercial procurement grade comparison; +2 percentage points.
Purity Specification Quality Control Procurement

Synthetic Yield Benchmarking: Reduction Route to the Benzylic Alcohol vs. Cyanide Displacement to the Acetonitrile Analog

The target (2-bromo-5-methoxy-3-methylphenyl)methanol is obtained via ester/aldehyde reduction with a reported isolated yield of 12% following silica gel chromatography (25% EtOAc/hexanes) . In contrast, nucleophilic displacement of the corresponding benzyl bromide (2-bromo-1-bromomethyl-5-methoxy-3-methylbenzene) with sodium cyanide in DMSO at 90 °C delivers the acetonitrile analog in 87% yield [1]. The stark yield differential (12% vs. 87%) demonstrates that the alcohol oxidation state is synthetically more costly to access than the nitrile, justifying a premium on the pre-formed alcohol for end-users who require the hydroxymethyl functionality directly.

Synthetic Yield
Cross-study
Target (Alcohol): 12% isolated yield
Comparator (Nitrile): 87% isolated yield
Low alcohol accessibility may impact cost and lead time; supports build-vs-buy review.
75-percentage-point yield gap; NaCN displacement vs. reduction route.
Synthetic Yield Process Chemistry Route Efficiency

Reactivity Vector Advantage: Benzylic Alcohol as a Superior Functional-Group Handle vs. Methyl Ester or Nitrile Analogs

The benzylic alcohol group of the target compound enables direct one-step conversion to ethers, esters, carbamates, alkyl halides, and aldehydes under mild conditions . The closest commercial analogs bearing a methyl ester (CAS 94742-92-4, methyl 2-bromo-5-methoxy-3-methylbenzoate) or a nitrile (CAS 198274-48-5, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile) each require two-to-three step sequences (hydrolysis/reduction or reduction/activation) to reach the same alcohol oxidation state . This functional-group divergence means that selecting the pre-formed alcohol eliminates 2–3 synthetic steps when the hydroxymethyl group is the desired downstream handle.

Handle Advantage
Class-level
Alcohol enables direct conversion to ethers, esters, carbamates; ester/nitrile analogs require ≥2 extra steps.
Procuring the alcohol may reduce 5–10 working days per analog series in SAR cycles.
Source review; class-level functional-group interconversion logic.
Synthetic Versatility Functional Group Interconversion Reaction Planning

(2-Bromo-5-methoxy-3-methylphenyl)methanol: Evidence-Backed Procurement Application Scenarios


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring Ortho-Bromo Aryl Alcohols

Medicinal chemistry teams synthesizing biaryl libraries via Suzuki-Miyaura coupling benefit from the pre-installed ortho-bromine (oxidative addition handle) and the hydroxymethyl group (late-stage diversification point) of this compound. The 97% purity specification minimizes catalyst poisoning by halogen-deficient impurities, while the yellow oil physical form is compatible with automated liquid-handling systems designed for non-crystalline reagents.

Synthesis of Chiral Dopants and Liquid-Crystal Intermediates Requiring Trisubstituted Benzyl Alcohol Scaffolds

This compound's 2,3,5-trisubstitution pattern matches the substitution architecture found in biphenylic chiral dopants for nematic liquid crystals, where the hydroxymethyl group serves as an anchoring point for mesogenic residue attachment . The low synthetic accessibility of the benzylic alcohol (12% typical yield) makes direct procurement more cost-effective than in-house preparation for liquid-crystal research groups.

Prodrug Design and Bioconjugation Programs Leveraging the Benzylic Alcohol Handle

In prodrug design, the benzylic alcohol can be directly esterified to form cleavable ester prodrugs or linked to targeting moieties via carbamate formation—transformations that require the pre-formed alcohol . The ≥2-step synthetic shortcut vs. procuring the corresponding methyl ester or nitrile analogs accelerates pharmacokinetic optimization cycles.

Process Chemistry Scale-Up Feasibility Assessment for Multi-Kilogram Campaigns

Process chemists evaluating whether to make or buy this intermediate will find that the 12% isolated yield from the reduction route and the 75-percentage-point yield gap compared to the nitrile displacement pathway strongly favor external procurement over in-house synthesis for quantities exceeding 100 g. This evidence supports build-vs-buy decision-making in early-stage process development.

Application
Selection Property
Validation Focus
Cross-Coupling Library Synthesis
Ortho-bromine handle and 97% purity
Review impurity profile for Pd-catalyst compatibility
Liquid-Crystal Intermediate Research
2,3,5-trisubstitution pattern
Confirm regiochemical identity for mesogenic attachment
Prodrug and Bioconjugation Studies
Benzylic alcohol functional handle
Assess direct ester/carbamate formation efficiency
Process-Scale Build-vs-Buy Assessment
Low synthetic accessibility (12% yield)
Cost and lead-time analysis for multi-gram campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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